1H-Indole-5-carbonitrile, 3-formyl-1-(phenylmethyl)-
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Overview
Description
1H-Indole-5-carbonitrile, 3-formyl-1-(phenylmethyl)- is a heterocyclic compound with the molecular formula C10H6N2O. . This compound is a significant building block in organic synthesis and has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-5-carbonitrile, 3-formyl-1-(phenylmethyl)- can be achieved through several methods. One common approach involves the reaction of indole-3-carboxaldehyde with cyanide sources under specific conditions . Another method includes the Knoevenagel condensation reaction, where indole-3-carbaldehyde reacts with malononitrile in the presence of a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as microwave-enhanced reactions to accelerate the synthesis and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1H-Indole-5-carbonitrile, 3-formyl-1-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the formyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various indole derivatives, such as indolecarboxamides, indolyl alkenes, and other functionalized indoles .
Scientific Research Applications
1H-Indole-5-carbonitrile, 3-formyl-1-(phenylmethyl)- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Indole-5-carbonitrile, 3-formyl-1-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. For example, as a tryptophan dioxygenase inhibitor, it interferes with the enzyme’s activity, leading to potential anticancer effects . In the case of BACE-1 inhibitors, the compound binds to the enzyme’s active site, preventing the formation of amyloid-beta peptides associated with Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
3-Formyl-1H-indole-5-carbonitrile: A closely related compound with similar chemical properties and applications.
Indole-3-carboxaldehyde: Another indole derivative used in various synthetic applications.
5-Methoxyindole-3-carboxaldehyde: A functionalized indole with distinct reactivity and applications.
Uniqueness
1H-Indole-5-carbonitrile, 3-formyl-1-(phenylmethyl)- stands out due to its unique combination of functional groups, which allows for diverse chemical reactivity and broad applications in scientific research. Its ability to act as a building block for various biologically active compounds makes it a valuable tool in medicinal chemistry and drug development .
Properties
Molecular Formula |
C17H12N2O |
---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
1-benzyl-3-formylindole-5-carbonitrile |
InChI |
InChI=1S/C17H12N2O/c18-9-14-6-7-17-16(8-14)15(12-20)11-19(17)10-13-4-2-1-3-5-13/h1-8,11-12H,10H2 |
InChI Key |
DUPSZBHQYYQCDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=C2C=CC(=C3)C#N)C=O |
Origin of Product |
United States |
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